Tariquidar (methanesulfonate, hydrate)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XR9576 (methanesulfonate, hydrate) involves multiple steps, starting from the appropriate precursor molecules. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic and heterocyclic compounds under controlled conditions to form the core structure of XR9576.
Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and sulfonation.
Purification and crystallization: The final product is purified using techniques like recrystallization and chromatography to obtain the methanesulfonate, hydrate form.
Industrial Production Methods
Industrial production of XR9576 (methanesulfonate, hydrate) follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Scaling up the reactions while maintaining the purity and yield of the product.
Use of industrial-grade reagents and solvents: Ensuring the availability of high-quality reagents and solvents for large-scale synthesis.
Implementation of quality control measures: Regular monitoring and testing of the product to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
XR9576 (methanesulfonate, hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Including sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of XR9576 (methanesulfonate, hydrate), which can be further studied for their biological activities .
Scientific Research Applications
XR9576 (methanesulfonate, hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Investigated for its role in modulating P-glycoprotein activity in various cell lines.
Medicine: Explored for its potential to enhance the efficacy of chemotherapeutic agents by overcoming multidrug resistance.
Industry: Utilized in the development of new drug formulations and delivery systems
Mechanism of Action
XR9576 (methanesulfonate, hydrate) exerts its effects by inhibiting the activity of P-glycoprotein, a transmembrane protein that acts as a drug efflux pump. By binding to P-glycoprotein, XR9576 prevents the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects . The molecular targets and pathways involved include the ATP-binding cassette (ABC) transporters and the modulation of ATPase activity associated with P-glycoprotein .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another P-glycoprotein inhibitor used to study drug resistance.
Cyclosporine A: An immunosuppressant that also inhibits P-glycoprotein.
Elacridar: A potent P-glycoprotein and breast cancer resistance protein (BCRP) inhibitor
Uniqueness of XR9576 (methanesulfonate, hydrate)
XR9576 (methanesulfonate, hydrate) is unique due to its high specificity and potency as a P-glycoprotein inhibitor. It has a low dissociation constant (Kd) of 5.1 nM, indicating strong binding affinity to P-glycoprotein . Additionally, it has been shown to effectively reverse multidrug resistance in various cancer cell lines, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6.2CH4O3S.3H2O/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;2*1-5(2,3)4;;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H3,(H,2,3,4);3*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRYFJEUQPYTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N4O15S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856149 | |
Record name | Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625375-83-9 | |
Record name | Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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